molecular formula C11H14N2O3 B14829147 3-Cyclopropoxy-5-methoxy-N-methylpicolinamide

3-Cyclopropoxy-5-methoxy-N-methylpicolinamide

Katalognummer: B14829147
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: IUAIHGQBEILJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-5-methoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves several steps. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Methoxylation: Addition of the methoxy group to the compound.

    N-methylation: Introduction of the N-methyl group to the picolinamide structure.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and efficiency.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-5-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-methoxy-N-methylpicolinamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-5-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

3-cyclopropyloxy-5-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)10-9(16-7-3-4-7)5-8(15-2)6-13-10/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI-Schlüssel

IUAIHGQBEILJIN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=N1)OC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.